cis-13-Octadecenoic acid

Lipid Metabolism Pharmacokinetics Lipoproteins

Researchers requiring a C18:1 fatty acid cannot substitute generic oleic acid. cis-13-Octadecenoic acid uniquely induces mitochondrial DNA loss (12- to 16-fold increase in petite mutants) and is selectively excluded from human plasma phospholipids, unlike its cis-9 isomer. These divergent biochemical behaviors are critical for controlled studies. - Induces specific mitochondrial genome instability in yeast models (50-60% petite mutant frequency) [16†L14-L16]. - Selectively excluded from plasma phospholipid and cholesteryl ester fractions, making it an essential tracer for lipoprotein metabolism studies [20†L13-L14]. - Quantifiable larvicidal activity: LC50 values of 2.67-3.39 ppm against Aedes aegypti and Culex quinquefasciatus [18†L19-L21].

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 13126-39-1
Cat. No. B077471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-13-Octadecenoic acid
CAS13126-39-1
Synonyms13-octadecenoic acid
13-octadecenoic acid, (E)-isomer
13-octadecenoic acid, sodium salt, (Z)-isome
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5-
InChIKeyBDLLSHRIFPDGQB-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-13-Octadecenoic Acid (CAS 13126-39-1): A Positional Isomer for Differentiated Metabolic and Functional Studies


cis-13-Octadecenoic acid (CAS 13126-39-1) is an 18-carbon monounsaturated fatty acid characterized by a cis double bond at the C-13 position [1]. This structural feature distinguishes it from the more prevalent cis-9-octadecenoic acid (oleic acid) and other positional isomers. Its unique geometry influences its biological processing, including its selective distribution into plasma lipid fractions [2], and its distinct functional effects, such as a pronounced impact on mitochondrial genome stability [3].

cis-13-Octadecenoic Acid: Why Standard MUFA Analogs Like Oleic Acid Are Not Interchangeable


Procurement of a generic C18:1 monounsaturated fatty acid cannot substitute for cis-13-octadecenoic acid. The position of the double bond is not a trivial variation; it dictates the molecule's metabolic fate and biological activity. Direct comparative studies demonstrate that cis-13-octadecenoic acid is handled differently from its isomer, cis-9-octadecenoic acid (oleic acid), by human lipoprotein systems, exhibiting selective exclusion from plasma lipid fractions [1]. Furthermore, its unique configuration is linked to a specific, high-magnitude functional outcome—inducing mitochondrial genome instability—a property not shared by other isomers like oleic acid [2]. These are not minor differences; they represent fundamentally divergent biochemical behaviors that must be accounted for in any research or industrial application.

cis-13-Octadecenoic Acid: Quantified Performance Differentiation vs. Oleic Acid and Other Isomers


Differential Plasma Lipid Incorporation: cis-13-Octadecenoic Acid vs. cis-9-Octadecenoic Acid

In a direct, head-to-head human feeding study using deuterium-labeled fatty acids, both the cis-13 and trans-13 isomers of octadecenoic acid were selectively excluded from all plasma neutral and phospholipid fractions when compared to the common dietary isomer, cis-9-octadecenoic acid [1]. This indicates a distinct and non-interchangeable metabolic fate for the 13-isomer in human physiology.

Lipid Metabolism Pharmacokinetics Lipoproteins

Potent Induction of Mitochondrial Genome Instability: cis-13-Octadecenoic Acid vs. cis-9-Octadecenoic Acid

In a yeast auxotroph model, cis-13-octadecenoic acid displayed a potent and specific biological effect not shared by its isomer, cis-9-octadecenoic acid. Supplementation with cis-13-18:1 resulted in a 12- to 16-fold higher frequency of 'petite' mutants, signifying a catastrophic loss of the mitochondrial genome [1]. This contrasts sharply with the benign effect of oleic acid.

Mitochondrial Biology Yeast Genetics Toxicology

Mosquitocidal Activity Profile: cis-13-Octadecenoic Acid as an Insect Control Agent

While direct comparator data for related octadecenoic acid isomers is not available in this context, this study establishes a quantitative baseline for the compound's bioactivity as a potential insecticide. The potency is reported across multiple life stages of two major mosquito vectors [1].

Vector Control Natural Insecticides Larvicides

Antibacterial and Anticancer Potency of a Close Analog, cis-11-Octadecenoic Acid

As a close structural analog, the potent activity of cis-11-octadecenoic acid (cis-vaccenic acid) suggests a structure-activity relationship for this class of positional isomers that may be relevant to cis-13-octadecenoic acid. This data serves as a high-potency benchmark for the MUFA class [1].

Antimicrobial Resistance Cancer Therapeutics Natural Products

cis-13-Octadecenoic Acid: Optimal Research and Industrial Application Scenarios


Elucidating the Structural Basis for Mitochondrial Genome Maintenance

Use cis-13-octadecenoic acid as a molecular probe in yeast or mammalian cell culture to specifically induce mitochondrial DNA loss [1]. This provides a controlled system for studying the pathways that govern mitochondrial genome replication and stability, a process distinct from its positional isomers like oleic acid, which do not trigger this effect [1].

Investigating Positional Isomer-Specific Lipid Metabolism and Trafficking

Employ cis-13-octadecenoic acid in tracer studies (e.g., using deuterium labeling) to map the metabolic fate of fatty acids with a double bond at the C-13 position. As demonstrated in human studies, its selective exclusion from plasma phospholipid and cholesteryl ester fractions, relative to the C-9 isomer, makes it a valuable tool for probing the substrate specificity of enzymes and lipid transporters involved in lipoprotein metabolism [2].

Developing Next-Generation, Naturally Derived Mosquito Control Agents

Leverage the demonstrated, quantifiable larvicidal and pupicidal activity of cis-13-octadecenoic acid against Aedes aegypti and Culex quinquefasciatus to develop novel, target-specific insecticides [3]. The reported LC50 values (2.67-3.39 ppm) provide a benchmark for potency optimization and formulation development [3].

Mapping Structure-Activity Relationships for Bioactive Monounsaturated Fatty Acids

Include cis-13-octadecenoic acid in a library of positional isomers of octadecenoic acid to systematically assess how the position of a single double bond influences a range of biological outcomes, from membrane biophysics to antibacterial or anticancer activity. This approach is supported by the potent, validated bioactivities observed for the closely related cis-11 isomer [4].

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